molecular formula C30H48BF4FeP2Rh- B583080 1,1'-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate CAS No. 157772-65-1

1,1'-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

Cat. No. B583080
CAS RN: 157772-65-1
M. Wt: 716.216
InChI Key: JVIPKMKCCUWUIS-ISVFTUMHSA-N
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Description

“1,1’-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate” is a highly efficient catalyst for the hydrogenation of aldehydes and ketones . It has been found to be effective in the synthesis of acids .


Molecular Structure Analysis

The molecular structure of “1,1’-Bis(di-i-propylphosphino)ferrocene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate” is represented by the formula C30H48BF4FeP2Rh . The InChI representation of the molecule is also available .


Chemical Reactions Analysis

This compound is utilized as a catalyst in the hydrogenation of aldehydes and ketones . It is also used in the general and efficient cross-coupling of thiols with aryl halides .

Scientific Research Applications

  • Hydroformylation Catalyst : This compound has been used as a catalyst precursor for the hydroformylation of hexenes. Studies have shown good activity and moderate regioselectivity in producing aldehydes (Bianchini et al., 2005).

  • Heterobimetallic Complex Formation : It reacts with various metals like platinum, gold, and rhodium to form heterobimetallic complexes, useful in catalytic applications like hydroformylation (Schmied et al., 2015).

  • Fluorophilicities Study : Its derivatives have been synthesized and analyzed for fluorophilicities, showing diverse regioisomer compositions, which are significant in organometallic chemistry (Kvíčala et al., 2002).

  • Complexes with N-Heterocyclic Carbene Ligands : It forms complexes with rhodium and iridium, which exhibit interesting reactivity with carbon monoxide, indicating potential in carbonylation reactions (Panov et al., 2012).

  • Asymmetric Hydrogenation : This compound has been used in the asymmetric hydrogenation of olefins and ketones, achieving excellent enantioselectivity, which is crucial in producing chiral compounds (Maienza et al., 1999).

  • Heteropolymetallic Complex Synthesis : It's utilized in synthesizing heteropolymetallic complexes, demonstrating significant interactions and unique NMR characteristics (Longato et al., 1991).

  • Catalytic Polymerization : It catalyzes polymerization of phenylacetylene, yielding high-molecular-weight polyphenylacetylene, useful in materials science (Lee et al., 1996).

  • Transition Metal-Mediated Ring-Opening Polymerization : Used in catalyzing the ring-opening polymerization of silicon-bridged ferrocenophanes, this compound aids in producing high molecular weight polyferrocenylsilanes (Temple et al., 2002).

properties

InChI

InChI=1S/2C11H18P.C8H12.BF4.Fe.Rh/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;1-2-4-6-8-7-5-3-1;2-1(3,4)5;;/h2*5-10H,1-4H3;1-2,7-8H,3-6H2;;;/q;;;-1;;/b;;2-1-,8-7-;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIPKMKCCUWUIS-ISVFTUMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.C1CC=CCCC=C1.[Fe].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.CC(P(C(C)C)[C]1[CH][CH][CH][CH]1)C.CC(P(C(C)C)[C]1[CH][CH][CH][CH]1)C.C1/C=C\CC/C=C\C1.[Fe].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48BF4FeP2Rh-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704840
Record name PUBCHEM_53485855
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

716.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

157772-65-1
Record name PUBCHEM_53485855
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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